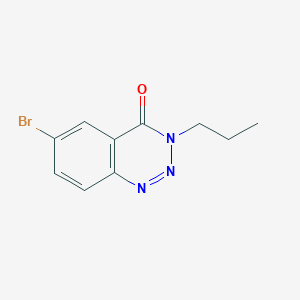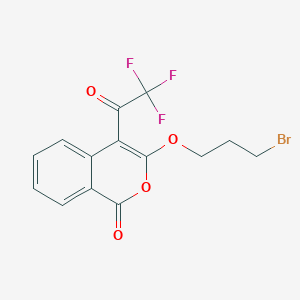
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Starting materials: Bromopropoxy-substituted benzopyran and trifluoroacetic anhydride
- Reaction: Acylation reaction
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), and room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product’s purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the bromopropoxy and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Benzopyran Core
- Starting materials: Phenol and acetophenone derivatives
- Reaction: Cyclization reaction using acid or base catalysts
- Conditions: Elevated temperatures (100-150°C) and inert atmosphere
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy and trifluoroacetyl groups play crucial roles in modulating the compound’s biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(acetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(trifluoromethyl)-1H-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of both bromopropoxy and trifluoroacetyl groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications. The trifluoroacetyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
913837-01-1 |
|---|---|
Molekularformel |
C14H10BrF3O4 |
Molekulargewicht |
379.12 g/mol |
IUPAC-Name |
3-(3-bromopropoxy)-4-(2,2,2-trifluoroacetyl)isochromen-1-one |
InChI |
InChI=1S/C14H10BrF3O4/c15-6-3-7-21-13-10(11(19)14(16,17)18)8-4-1-2-5-9(8)12(20)22-13/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
SDLCLFXSUPTCEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCBr)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

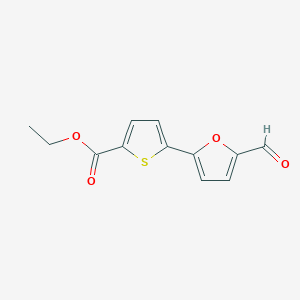
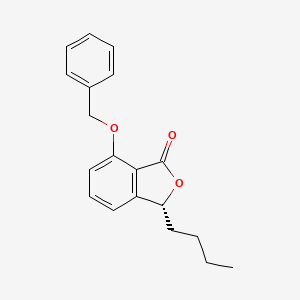
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
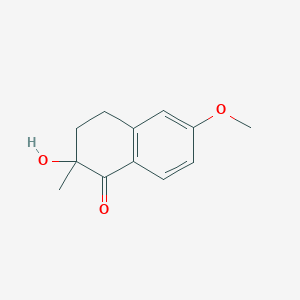
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
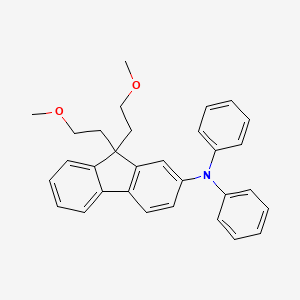
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

